An In-Depth Technical Guide to the Chemical Properties of 6-Nitro-3H-imidazo[4,5-b]pyridine
An In-Depth Technical Guide to the Chemical Properties of 6-Nitro-3H-imidazo[4,5-b]pyridine
Abstract
6-Nitro-3H-imidazo[4,5-b]pyridine is a pivotal heterocyclic compound that serves as a fundamental building block in medicinal chemistry and drug discovery. As a purine isostere, often referred to as a 1-deazapurine, its scaffold is of significant interest for developing novel therapeutic agents.[1][2] The presence of a nitro group provides a key reactive handle for synthetic diversification, enabling the generation of a wide array of functionalized derivatives. This guide offers a comprehensive examination of its core chemical properties, synthesis methodologies, reactivity, and applications, providing researchers and drug development professionals with a technical foundation for its use.
Introduction to the Imidazo[4,5-b]pyridine Scaffold
The imidazo[4,5-b]pyridine ring system, a fusion of imidazole and pyridine rings, is a privileged scaffold in pharmaceutical development due to its structural resemblance to endogenous purines.[3] This bioisosteric relationship allows molecules containing this core to interact with biological targets typically addressed by purine-based structures, such as kinases and deaminases. The nitrogen atoms within the bicyclic system act as basic centers, influencing the molecule's solubility, membrane permeability, and capacity for ionic bonding with enzyme active sites.[3]
The 6-nitro derivative, in particular, is a strategically important intermediate. The electron-withdrawing nature of the nitro group modifies the electronic properties of the aromatic system, and its facile reduction to an amino group is the most common and critical step in leveraging this scaffold for the synthesis of compound libraries aimed at biological screening.[1][4]
Core Physicochemical Properties
The fundamental properties of 6-Nitro-3H-imidazo[4,5-b]pyridine are summarized below. This data is essential for handling, storage, and experimental design.
| Property | Value | Source(s) |
| CAS Number | 3537-09-5 | [5][6][7] |
| Molecular Formula | C₆H₄N₄O₂ | [5][6][7] |
| Molecular Weight | 164.12 g/mol | [5][6][7] |
| IUPAC Name | 6-Nitro-3H-imidazo[4,5-b]pyridine | [6] |
| Synonyms | 6-nitro-1(3)H-imidazo[4,5-b]pyridine | [7] |
| Density | 1.639 g/cm³ | [6] |
| Refractive Index | 1.761 | [6] |
| Storage Conditions | Sealed in a dry environment at room temperature. | [5][7] |
| Melting/Boiling Point | Data not specified in the provided search results. |
Synthesis Methodologies
The construction of the 6-Nitro-3H-imidazo[4,5-b]pyridine scaffold can be achieved through various synthetic routes. A prominent and efficient method is the cyclocondensation reaction between a 5-aminoimidazole derivative and 3-nitro-4H-chromen-4-one.[1]
Workflow: Cyclocondensation Synthesis
Caption: Synthesis via cyclocondensation of an in situ generated aminoimidazole.
Experimental Protocol: Cyclocondensation Synthesis of 1-Substituted 6-Nitro-3H-imidazo[4,5-b]pyridines
This protocol is adapted from the procedure described by Ostrovskyi et al.[1] It outlines the synthesis of functionalized 6-nitro-3H-imidazo[4,5-b]pyridines.
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In Situ Generation of 5-Aminoimidazoles:
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In an argon-purged flask, dissolve methyl N-(cyanomethyl)formimidate (1 equivalent) and a selected primary amine (1 equivalent) in a suitable solvent like dichloromethane (CH₂Cl₂).
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Allow the reaction to proceed to generate the corresponding N-substituted cyanoformimidamide intermediate.
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Induce intramolecular cyclization according to established procedures to form the 1-substituted 5-amino-1H-imidazole in situ. This solution is used directly in the next step.
-
-
Cyclocondensation Reaction:
-
To the solution containing the in situ generated 5-aminoimidazole, add 3-nitro-4H-chromen-4-one (1 equivalent).
-
Heat the reaction mixture to reflux under an argon atmosphere for approximately 2 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
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Purify the resulting crude product by column chromatography on silica gel to isolate the target 1-substituted 6-nitro-3H-imidazo[4,5-b]pyridine.
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Chemical Reactivity and Stability
The reactivity of 6-Nitro-3H-imidazo[4,5-b]pyridine is dominated by the nitro group and the nitrogen atoms of the heterocyclic core.
Reduction of the Nitro Group
The most significant and synthetically useful reaction is the reduction of the C6-nitro group to a primary amine (6-amino-3H-imidazo[4,5-b]pyridine).[1][4] This transformation is critical as it installs a versatile nucleophilic handle, allowing for a multitude of subsequent derivatization reactions such as amidation, sulfonylation, and reductive amination. This pathway is fundamental to creating libraries of diverse, drug-like scaffolds for biological evaluation.
N-Alkylation and N-Arylation
The nitrogen atoms in the imidazole moiety are basic and can be alkylated or arylated under appropriate conditions.[8][9] While alkylation can sometimes lead to a mixture of regioisomers (e.g., at N1 or N3), reaction conditions can be optimized to favor a specific product. This reactivity allows for the introduction of various side chains to modulate the compound's steric and electronic properties, which is a key strategy in tuning its pharmacological profile.
Caption: Key reactivity pathways of the 6-nitro-imidazo[4,5-b]pyridine core.
Spectroscopic Analysis
While specific spectral data for the parent 6-Nitro-3H-imidazo[4,5-b]pyridine is not detailed in the aggregated search results, its structural features allow for predictable spectroscopic signatures based on analysis of its derivatives.[8][10][11] Commercial suppliers may provide compound-specific data upon request.[5][7]
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¹H NMR: The proton spectrum is expected to show signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the pyridine and imidazole rings. The exact chemical shifts and coupling patterns would be influenced by the position of the tautomeric proton (N1 vs. N3).
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¹³C NMR: The carbon spectrum would display signals for the six carbons of the bicyclic aromatic core. The carbon atom attached to the nitro group (C6) would likely be shifted downfield.
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Mass Spectrometry: The molecular ion peak would confirm the molecular weight of 164.12 g/mol . High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C₆H₄N₄O₂.[10]
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Infrared (IR) Spectroscopy: The spectrum would be characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching of the nitro group (typically around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively).
Applications in Research and Drug Development
6-Nitro-3H-imidazo[4,5-b]pyridine is primarily utilized as a versatile intermediate in the synthesis of pharmacologically active compounds.
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Enzyme Inhibitors: The scaffold is a key component in the design of inhibitors for various enzymes. Its structural similarity to purines makes it a suitable candidate for targeting ATP-binding sites in kinases (e.g., Aurora kinase) or the active sites of enzymes involved in purine metabolism, such as adenosine deaminase (ADA).[1][4]
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Antimicrobial Agents: Derivatives of the imidazo[4,5-b]pyridine core have been investigated for their antimicrobial properties.[8] The ability to readily diversify the scaffold from the 6-amino intermediate allows for the exploration of structure-activity relationships to optimize potency against various pathogens.
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Diverse Pharmacological Scaffolds: The broader class of imidazo[4,5-b]pyridines has demonstrated a wide range of biological activities, including potential as GPR4 receptor antagonists and phosphodiesterase inhibitors.[1] The 6-nitro derivative serves as a crucial entry point for synthesizing analogs to explore these and other therapeutic targets.
Conclusion
6-Nitro-3H-imidazo[4,5-b]pyridine is a high-value heterocyclic building block whose chemical properties are defined by its purine-like core and the versatile reactivity of its nitro group. A thorough understanding of its synthesis, reactivity, and spectroscopic characteristics is essential for its effective application in medicinal chemistry. Its role as a key intermediate in the generation of diverse molecular libraries underscores its importance for scientists engaged in the discovery and development of novel therapeutics.
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Sebbar, N., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(3), 451-464. [Link]
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Sławiński, J., & Szafrański, K. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 25(23), 5564. [Link]
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Sharma, P., et al. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H₂O-IPA Medium. ACS Omega, 3(4), 4381-4389. [Link]
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Bembalkar, S. R., & Shingate, B. B. (2017). Synthesis of 3H‐imidazo[4,5‐b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. [Link]
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